Pilaralisib is a small molecule compound classified as a selective inhibitor of phosphoinositide-3 kinase, specifically targeting the alpha, delta, and gamma isoforms. Its chemical formula is , with a molecular weight of approximately 541.02 g/mol. The compound is known for its oral bioavailability and has been investigated primarily for its potential in treating various cancers, including lymphoma, solid tumors, glioblastoma, and breast cancer. By inhibiting phosphoinositide-3 kinase activity, Pilaralisib disrupts signaling pathways that promote tumor growth and survival, thereby inducing apoptosis in cancer cells .
Pilaralisib functions by inhibiting the phosphorylation of phosphatidylinositol and its derivatives. It utilizes adenosine triphosphate to convert phosphatidylinositol 4,5-bisphosphate into phosphatidylinositol 3,4,5-trisphosphate. This process is crucial as phosphatidylinositol 3,4,5-trisphosphate plays a significant role in recruiting proteins involved in cell growth and survival signaling pathways . The compound's selective inhibition profile allows it to exhibit potent activity against specific isoforms of phosphoinositide-3 kinase while being less effective against others .
Pilaralisib exhibits notable biological activity by effectively inhibiting tumor cell proliferation in various preclinical models. In vitro studies have shown that it induces cytotoxic effects across multiple cancer cell lines with median relative half-maximal inhibitory concentration values around 10.9 µM . In vivo studies involving animal models demonstrated that Pilaralisib significantly inhibits tumor growth without causing substantial toxicity, indicating its potential therapeutic efficacy in clinical settings .
The synthesis of Pilaralisib involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. Specific synthetic pathways are proprietary and may vary among manufacturers. Generally, the synthesis may involve the following steps:
Detailed methodologies are often proprietary or found in specialized chemical literature .
Pilaralisib is primarily under investigation for its applications in oncology. Its ability to inhibit phosphoinositide-3 kinase makes it a candidate for treating various malignancies where this pathway is aberrantly activated. Clinical trials are ongoing to evaluate its effectiveness against:
The compound's unique mechanism of action positions it as a potential therapeutic option for patients who have developed resistance to conventional treatments .
Interaction studies of Pilaralisib focus on its pharmacokinetics and potential drug-drug interactions. Given its mechanism as a kinase inhibitor, co-administration with other anticancer agents may enhance therapeutic outcomes or lead to adverse effects due to overlapping metabolic pathways. Research indicates that Pilaralisib has acceptable toxicity profiles when used alone or in combination with other therapies . Ongoing studies aim to further elucidate these interactions in clinical settings.
Pilaralisib shares similarities with several other compounds that also target the phosphoinositide-3 kinase pathway. Below is a comparison highlighting its uniqueness:
Compound Name | Target Isoforms | Potency (IC50) | Clinical Status |
---|---|---|---|
Pilaralisib | Alpha, Delta, Gamma | 39 nM (Alpha), 36 nM (Delta), 23 nM (Gamma) | Investigational |
Idelalisib | Delta | 4 nM | Approved for CLL |
Copanlisib | Alpha, Delta | 0.5 nM (Alpha) | Approved for NHL |
Buparlisib | Alpha, Beta | 20 nM | Investigational |
Pilaralisib is distinguished by its selective inhibition across multiple isoforms while maintaining a favorable safety profile in early clinical trials. Its unique potency against specific isoforms positions it as a promising candidate in the treatment landscape for cancers driven by dysregulated phosphoinositide-3 kinase signaling .
Pilaralisib possesses a molecular formula of C₂₅H₂₅ClN₆O₄S, establishing it as a complex heterocyclic compound containing multiple functional elements [2] [3] [5]. The compound exhibits a molecular weight of 541.02 grams per mole, with an exact mass and monoisotopic mass both calculated at 540.1346522 daltons [2]. These precise mass measurements are essential for analytical identification and structural confirmation through mass spectrometry techniques.
Table 1: Molecular Properties and Weight
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₅H₂₅ClN₆O₄S | [2] [3] [5] |
Molecular Weight (g/mol) | 541.02 | [2] [3] [5] |
Exact Mass (Da) | 540.1346522 | [2] |
Monoisotopic Mass (Da) | 540.1346522 | [2] |
Heavy Atom Count | 37 | [2] |
Formal Charge | 0 | [2] |
Complexity | 887 | [2] |
Covalently-Bonded Unit Count | 1 | [2] |
The molecular composition reveals a sophisticated architecture containing twenty-five carbon atoms, twenty-five hydrogen atoms, one chlorine atom, six nitrogen atoms, four oxygen atoms, and one sulfur atom [2]. The heavy atom count of thirty-seven indicates substantial molecular complexity, reflected in the computed complexity value of 887 [2].
Pilaralisib presents a multifaceted molecular architecture characterized by several distinct functional groups and heterocyclic systems [3]. The core structure features a quinoxaline ring system, which serves as the central scaffold for the molecule [30] [31]. This bicyclic heterocycle consists of a benzene ring fused to a pyrazine ring, providing both aromaticity and nitrogen-containing heteroatoms that contribute to the compound's binding properties [31].
The International Union of Pure and Applied Chemistry nomenclature designates pilaralisib as 2-amino-N-[3-({3-[(2-chloro-5-methoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide [3]. This systematic name reveals the presence of several key functional groups including an amide linkage, a sulfonamide bridge, and an aniline derivative [3].
The 2-chloro-5-methoxyphenyl moiety constitutes a significant structural element, incorporating both electron-withdrawing chlorine and electron-donating methoxy substituents [30]. The methoxy group is positioned at the meta position relative to the chlorine atom, creating a specific electronic environment that influences molecular interactions [30]. The sulfonamide bridge connects the quinoxaline core to the peripheral phenyl ring system, providing structural rigidity while maintaining conformational flexibility [31].
The 2-amino-2-methylpropanamide terminal group contributes additional hydrogen bonding capacity through its primary amine and amide functionalities [3]. This quaternary carbon center with two methyl substituents introduces steric bulk that may influence molecular recognition and binding orientation [3].
Table 2: Structural Components and Functional Groups
Structural Element | Chemical Description | Role |
---|---|---|
Quinoxaline Core | Bicyclic nitrogen heterocycle | Central scaffold |
Chloromethoxyphenyl | Substituted aromatic ring | Electronic modulation |
Sulfonamide Bridge | S(O)₂NH linkage | Structural connection |
Aminopropanamide | Terminal amide with amine | Hydrogen bonding |
Pilaralisib exhibits distinct solubility characteristics that reflect its molecular structure and polarity [9] [11]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 100 milligrams per milliliter, equivalent to 184.84 millimolar [9]. This high solubility in dimethyl sulfoxide indicates favorable interactions between the polar aprotic solvent and the compound's functional groups [11].
In contrast, pilaralisib shows complete insolubility in both water and ethanol [11]. The poor aqueous solubility reflects the compound's overall lipophilic character despite the presence of multiple polar functional groups [11]. The insolubility in ethanol further confirms the specific solvation requirements of this complex heterocyclic structure [11].
Table 3: Solubility Profile
Solvent | Solubility | Concentration | Reference |
---|---|---|---|
Dimethyl Sulfoxide | Highly Soluble | ≥100 mg/mL (184.84 mM) | [9] [11] |
Water | Insoluble | Not measurable | [11] |
Ethanol | Insoluble | Not measurable | [11] |
The stability profile of pilaralisib has been characterized under various storage conditions to ensure compound integrity during research applications [9]. Under powder form storage conditions, the compound maintains stability for three years when stored at minus twenty degrees Celsius, and for two years when maintained at four degrees Celsius [9].
When dissolved in appropriate solvents, pilaralisib solutions demonstrate enhanced stability requirements, necessitating storage at minus eighty degrees Celsius for two-year stability or minus twenty degrees Celsius for one-year stability [9]. These stringent storage requirements indicate potential susceptibility to degradation under ambient conditions [9].
Table 4: Stability Parameters
Storage Form | Temperature | Stability Duration | Reference |
---|---|---|---|
Powder | -20°C | 3 years | [9] |
Powder | 4°C | 2 years | [9] |
In Solvent | -80°C | 2 years | [9] |
In Solvent | -20°C | 1 year | [9] |
The spectroscopic characteristics of pilaralisib provide essential information for structural identification and purity assessment [2]. The compound exhibits specific absorption patterns that correspond to its aromatic chromophores and conjugated systems [2]. The quinoxaline ring system contributes to ultraviolet absorption characteristics, while the multiple aromatic rings provide distinct spectroscopic signatures [30] [31].
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 540.1346522, corresponding to the protonated molecular ion [2]. The fragmentation pattern would be expected to show characteristic losses corresponding to the various functional groups, though specific fragmentation data requires dedicated analytical investigation [2].
Nuclear magnetic resonance spectroscopy would reveal distinct chemical shift patterns for the various aromatic and aliphatic proton environments [31]. The quinoxaline protons would appear in the aromatic region, while the methoxy group would show a characteristic singlet in the aliphatic region [31].
Pilaralisib demonstrates highly selective inhibitory activity against class I phosphoinositide 3-kinase isoforms, with distinct potency profiles for each subtype [1] [6] [9]. The structure-activity relationships reveal the critical importance of specific molecular features for target recognition and binding affinity [6].
The compound exhibits remarkable selectivity for phosphoinositide 3-kinase gamma, achieving an inhibitory concentration fifty value of 23 nanomolar [1] [6] [9]. This represents the highest potency among the class I isoforms and demonstrates the structural optimization achieved through the quinoxaline-based scaffold [6]. Phosphoinositide 3-kinase alpha and delta show comparable inhibition with inhibitory concentration fifty values of 39 and 36 nanomolar respectively [1] [6] [9].
The most significant selectivity difference appears with phosphoinositide 3-kinase beta, which shows reduced sensitivity with an inhibitory concentration fifty of 383 nanomolar [1] [6] [9]. This ten-fold difference in potency compared to the other class I isoforms suggests specific structural requirements for optimal beta isoform recognition [6].
Table 5: Structure-Activity Relationships - Phosphoinositide 3-Kinase Isoform Selectivity
Target | IC₅₀ (nM) | Selectivity Ratio | Reference |
---|---|---|---|
PI3Kγ | 23 | 1.0 | [1] [6] [9] |
PI3Kδ | 36 | 1.6 | [1] [6] [9] |
PI3Kα | 39 | 1.7 | [1] [6] [9] |
PI3Kβ | 383 | 16.7 | [1] [6] [9] |
DNA-PK | 4750 | 206.5 | [1] [6] [9] |
VPS34 | 6974 | 303.2 | [1] [6] [9] |
Against related kinases, pilaralisib shows excellent selectivity with substantially higher inhibitory concentration fifty values [1] [6] [9]. DNA-dependent protein kinase requires 4750 nanomolar for fifty percent inhibition, representing over 200-fold selectivity compared to the primary targets [1] [6] [9]. Vacuolar protein sorting 34 shows even lower affinity with an inhibitory concentration fifty of 6974 nanomolar [1] [6] [9].
The quinoxaline core structure appears essential for target recognition, as demonstrated by structure-activity relationship studies with related compounds [30] [31]. The 2-chloro-5-methoxyphenyl substituent provides optimal electronic properties for binding pocket accommodation [30]. The sulfonamide linker maintains proper spatial orientation between the quinoxaline core and the terminal amide group [31].
The three-dimensional structure of pilaralisib has been investigated through computational modeling and docking studies to understand its binding mode and conformational preferences [37]. The molecular architecture exhibits significant conformational flexibility, particularly around the sulfonamide bridge and the terminal amide linkage [37].
Computational studies indicate that the quinoxaline ring system adopts a planar conformation that facilitates optimal interaction with the adenosine triphosphate binding site of phosphoinositide 3-kinase [37]. The 2-chloro-5-methoxyphenyl group can rotate around the amino linkage, allowing adaptation to different binding pocket geometries [37].
The sulfonamide bridge provides a semi-rigid connector that maintains appropriate spacing between the quinoxaline core and the peripheral aromatic ring [37]. This structural element is crucial for positioning the terminal amide group in the correct orientation for hydrogen bonding interactions [37].
Docking studies with phosphoinositide 3-kinase alpha reveal that pilaralisib adopts a binding conformation where the quinoxaline core occupies the adenosine triphosphate binding site [37]. The compound forms multiple hydrogen bonds through its amide and sulfonamide functionalities, while the aromatic rings participate in hydrophobic interactions [37].
Table 6: Computed Molecular Descriptors
Property | Value | Significance | Reference |
---|---|---|---|
XLogP3-AA | 3.4 | Lipophilicity indicator | [2] |
Hydrogen Bond Donors | 4 | Hydrogen bonding capacity | [2] |
Hydrogen Bond Acceptors | 9 | Electron pair availability | [2] |
Rotatable Bonds | 8 | Conformational flexibility | [2] |
Topological Polar Surface Area | 157 Ų | Membrane permeability predictor | [2] |
The topological polar surface area of 157 square angstroms suggests moderate membrane permeability characteristics, falling within the range typically associated with orally bioavailable compounds [2]. The presence of eight rotatable bonds indicates significant conformational flexibility that may facilitate induced-fit binding to target proteins [2].
The primary synthetic approach to pilaralisib utilizes 2,3-dichloroquinoxaline as the key starting material [1] [2]. This dichlorinated quinoxaline derivative serves as a versatile building block for the synthesis of numerous quinoxaline derivatives through nucleophilic aromatic substitution reactions [2]. The compound possesses favorable physicochemical properties for synthetic transformations, including a melting point of 152-154 °C and stability under standard reaction conditions, though it requires protection from strong oxidizing agents [2].
2,3-Dichloroquinoxaline functions as an ideal substrate for nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the quinoxaline ring system, which activates the chlorine substituents toward nucleophilic displacement [2]. The compound demonstrates excellent reactivity with various nucleophiles, enabling the introduction of diverse functional groups at the 2 and 3 positions of the quinoxaline core.
The starting material exhibits specific solubility characteristics that influence reaction design: it is insoluble in water but soluble in chloroform and other organic solvents [2]. This solubility profile necessitates the use of organic solvent systems throughout the synthetic sequence, which is consistent with the reported reaction conditions for pilaralisib synthesis.
The synthesis of pilaralisib follows a systematic four-step synthetic sequence designed for large-scale production [1]. The multi-step approach allows for careful control of reaction conditions and intermediate purification, ensuring high product quality and yield consistency.
Step 1.1 and Step 2.1 employ 1,8-diazabicyclo[5.4.0]undec-7-ene as the base reagent in acetonitrile under reflux conditions [1]. This bicyclic guanidine base, commonly known as DBU, serves as a non-nucleophilic strong base that facilitates nucleophilic aromatic substitution reactions without competing nucleophilic attack. The choice of acetonitrile as solvent provides optimal solubility for both the quinoxaline starting material and the organic base while maintaining chemical inertness under the reaction conditions.
Step 3.1 introduces a catalytic reduction step utilizing platinum sulfide on carbon as the heterogeneous catalyst [1]. The reaction employs a mixed solvent system of tetrahydrofuran, water, and ethanol under reflux conditions. This catalytic system enables selective reduction of specific functional groups while preserving the quinoxaline core structure. The use of platinum-based catalysts ensures high selectivity and efficiency in the reduction process.
Steps 3.2 and 3.3 involve temperature-controlled transformations, with Step 3.3 specifically conducted at 20 °C [1]. This temperature control suggests the involvement of thermally sensitive intermediates or the need for precise kinetic control to achieve optimal selectivity.
Step 4.1 utilizes N,N-dimethyl-formamide both as solvent and potentially as a reagent at 5 °C [1]. The low temperature indicates a highly controlled final transformation step, likely involving the formation of the final amide or sulfonamide functionality present in pilaralisib.
The synthetic sequence involves multiple mechanistic pathways centered on nucleophilic aromatic substitution as the primary transformation [1]. The electron-deficient quinoxaline ring system facilitates nucleophilic attack through an addition-elimination mechanism, where nucleophiles add to the aromatic system followed by elimination of the chloride leaving groups.
The initial nucleophilic substitution steps proceed through the classical SNAr mechanism. The quinoxaline nitrogen atoms provide additional electron-withdrawing character, stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack. The use of DBU as base ensures complete deprotonation of nucleophilic species while minimizing side reactions.
The platinum-catalyzed reduction step likely proceeds through heterogeneous catalysis involving adsorption of the substrate onto the catalyst surface, followed by hydrogen transfer from the solvent system or dissolved hydrogen. The platinum sulfide catalyst provides high selectivity for the target functional group while maintaining compatibility with the quinoxaline heterocycle.
The final transformation steps involve controlled temperature conditions that suggest either kinetically controlled reactions or transformations requiring specific conformational arrangements. The use of DMF at low temperature indicates possible involvement of polar intermediates or transition states that benefit from the high dielectric constant and coordinating ability of the solvent.
The synthetic route demonstrates excellent scalability characteristics, with all reaction steps specifically designed and tested for large-scale production [1]. The process chemistry optimization focuses on several critical parameters that ensure consistent product quality and manufacturing efficiency.
Temperature control represents a crucial aspect of the process, with reaction temperatures ranging from 5 °C to reflux conditions depending on the specific transformation [1]. The temperature profiles indicate careful optimization to balance reaction rate with selectivity, particularly in the later synthetic steps where lower temperatures prevent decomposition of sensitive intermediates.
Solvent selection follows a systematic approach utilizing acetonitrile for base-mediated transformations, mixed aqueous-organic systems for catalytic reductions, and DMF for the final coupling reaction [1]. This solvent progression accommodates the changing polarity and reactivity requirements throughout the synthetic sequence while maintaining process efficiency.
Catalytic systems employ both homogeneous (DBU) and heterogeneous (platinum sulfide) catalysts to achieve specific transformations [1]. The catalyst selection ensures high activity and selectivity while facilitating product isolation and catalyst recovery or disposal.
Safety considerations include the requirement for inert atmosphere conditions and avoidance of strong oxidizing agents [2]. The process design incorporates these safety requirements through appropriate equipment selection and handling procedures.
While the 2,3-dichloroquinoxaline-based synthesis represents the primary commercial route, alternative synthetic approaches have been explored for quinoxaline-containing pharmaceuticals. These alternative pathways often employ different starting materials or utilize convergent synthetic strategies to access the quinoxaline core.
Oxidative cyclization methods represent one alternative approach, utilizing o-phenylenediamine derivatives with appropriate dicarbonyl compounds [3] [4]. These methods typically involve condensation reactions followed by oxidative cyclization to form the quinoxaline ring system. However, these approaches may require additional steps to introduce the specific substitution pattern present in pilaralisib.
Cross-coupling strategies offer another alternative route, potentially utilizing pre-formed quinoxaline intermediates with appropriate coupling partners [5]. Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions have been successfully employed in quinoxaline synthesis, though they may require more expensive reagents and catalysts.
Fragment-based approaches involve the synthesis of individual molecular fragments followed by convergent coupling to form the final product [6]. These strategies can offer advantages in terms of synthetic flexibility and intermediate purification but may result in longer overall synthetic sequences.
Pilaralisib exhibits specific solid-state characteristics that influence its formulation and processing behavior. The compound possesses a molecular weight of 541.02 Da and exists as a solid under ambient conditions [1] [7] [8]. The molecular formula C25H25ClN6O4S indicates the presence of multiple hydrogen bonding sites and aromatic systems that contribute to intermolecular interactions in the solid state.
Crystal packing arrangements in pilaralisib are influenced by the presence of the quinoxaline ring system, sulfonamide functionality, and aromatic substituents [7]. These structural features enable multiple intermolecular interactions including π-π stacking, hydrogen bonding, and van der Waals forces that stabilize specific crystal forms.
Thermal properties include specific melting behavior and thermal stability characteristics that impact processing conditions [7]. The compound demonstrates acceptable thermal stability under standard pharmaceutical processing conditions, though exposure to elevated temperatures for extended periods should be minimized to prevent degradation.
Mechanical properties such as hardness, compressibility, and flowability affect tablet formation and manufacturing processes [9]. The solid-state properties influence the selection of appropriate excipients and processing parameters for pharmaceutical formulation development.
Polymorphism represents a critical consideration in the formulation chemistry of pilaralisib, as different crystal forms can exhibit varying solubility, stability, and bioavailability characteristics [10] [9]. The molecular structure of pilaralisib, containing multiple aromatic rings and hydrogen bonding sites, provides numerous opportunities for different crystal packing arrangements.
Form screening studies typically investigate crystallization conditions including solvent selection, temperature, concentration, and cooling rates to identify potential polymorphic forms [11] [12]. The presence of the quinoxaline heterocycle and sulfonamide group creates specific conformational preferences that influence crystal formation.
Characterization methods for polymorph identification include X-ray powder diffraction, differential scanning calorimetry, thermogravimetric analysis, and spectroscopic techniques [10]. These analytical methods enable definitive identification and monitoring of polymorphic forms throughout development and manufacturing.
Stability relationships between different polymorphic forms determine the thermodynamically favored form under specific conditions [9]. Understanding these relationships ensures consistent product quality and prevents uncontrolled form conversions during storage and processing.
Formulation impact of polymorphic behavior affects dissolution rate, bioavailability, and manufacturing consistency [10]. The selection of the appropriate polymorphic form requires careful consideration of pharmaceutical performance requirements and manufacturing constraints.